![molecular formula C24H45NO12 B12081438 N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maltobionic acid is an aldonic acid derived from the oxidation of maltose. It is a stereoisomer of lactobionic acid and has been recognized for its excellent antioxidant, metal-chelating, and moisturizing properties . Maltobionic acid is utilized in various industries, including food, cosmetics, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
Maltobionic acid can be synthesized through the oxidation of maltose using chemical or biological methods. One common method involves the use of quinoprotein glucose dehydrogenase from Pseudomonas taetrolens . The reaction parameters such as temperature, cell density, and cell harvest time are optimized to improve the production yield . Another method involves the use of genetically modified Escherichia coli strains that express glucose dehydrogenase and pyrroloquinoline quinone synthesis genes .
Industrial Production Methods
Industrial production of maltobionic acid often employs whole-cell biocatalysis using recombinant Pseudomonas taetrolens . This method is preferred due to its high yield and productivity. The use of high-maltose corn syrup as a substrate can further reduce production costs .
化学反应分析
Types of Reactions
Maltobionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of maltose to maltobionic acid is a key reaction in its synthesis .
Common Reagents and Conditions
Common reagents used in the oxidation of maltose to maltobionic acid include quinoprotein glucose dehydrogenase and pyrroloquinoline quinone . The reaction conditions typically involve controlled temperature and pH to optimize the yield .
Major Products Formed
The primary product formed from the oxidation of maltose is maltobionic acid. Other by-products may include maltulose and 2-keto maltobionic acid .
科学研究应用
Maltobionic acid has a wide range of scientific research applications:
作用机制
Maltobionic acid exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage.
Chelation: Maltobionic acid binds metal ions, reducing their availability for catalyzing harmful reactions.
Moisturizing: It enhances skin hydration by attracting and retaining water molecules.
Antibacterial: Maltobionic acid disrupts bacterial cell walls, leading to cell death.
相似化合物的比较
Maltobionic acid is similar to other aldobionic acids such as lactobionic acid and cellobionic acid . it has unique properties that make it suitable for specific applications:
Lactobionic Acid: Both compounds have excellent moisturizing properties, but maltobionic acid is derived from maltose, while lactobionic acid is derived from lactose.
Cellobionic Acid: This compound is derived from cellobiose and shares similar antioxidant and chelating properties with maltobionic acid.
Similar Compounds
- Lactobionic acid
- Cellobionic acid
Maltobionic acid stands out due to its unique combination of properties, making it a versatile compound for various applications.
属性
分子式 |
C24H45NO12 |
|---|---|
分子量 |
539.6 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22) |
InChI 键 |
NPOIXYCQKIAOPS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



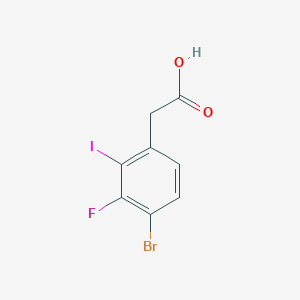
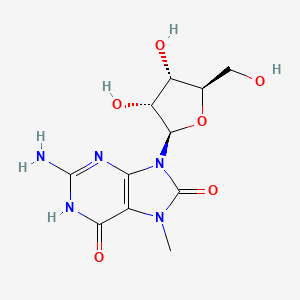


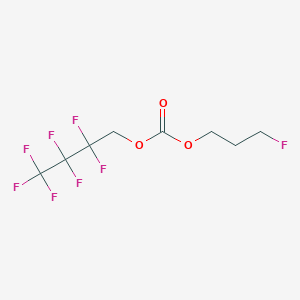

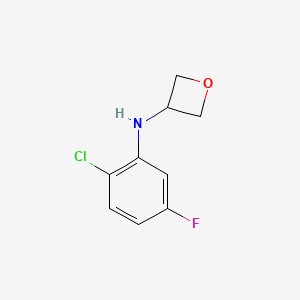
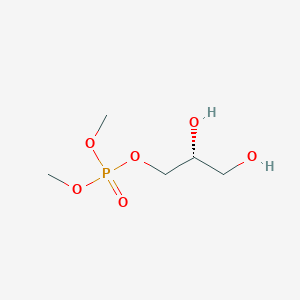
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)

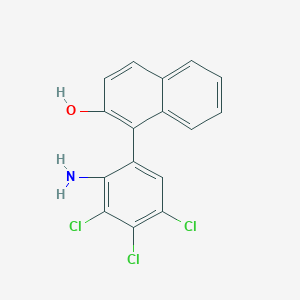
![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)

